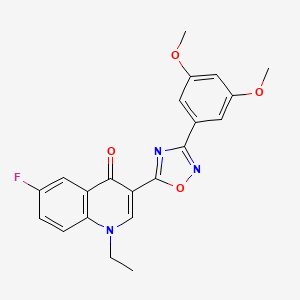

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDPDRWNGOAKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR).

Mode of Action

Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway.

Biochemical Pathways

Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth.

Result of Action

The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells.

Biological Activity

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 394.44 g/mol. The structure features a quinoline core, which is known for various biological activities, and an oxadiazole moiety that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O3F |

| Molecular Weight | 394.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the quinoline structure suggests potential activity against multiple targets, including:

- Antimicrobial Activity : Quinoline derivatives have been reported to exhibit significant antimicrobial properties. The oxadiazole ring may enhance this activity through increased lipophilicity and membrane permeability.

- Anticancer Activity : Some studies have indicated that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Pharmacological Effects

Research indicates that the compound may exhibit the following pharmacological effects:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation markers in cellular assays.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several quinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction via caspase activation.

Study 2: Antimicrobial Efficacy

In a separate investigation reported in Pharmaceutical Biology, the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL respectively. This suggests potential utility in treating infections caused by these pathogens.

Table 2: Summary of Biological Activities

Preparation Methods

Preparation of 1-Ethyl-6-Fluoroquinolin-4(1H)-one

The quinolinone scaffold is synthesized via Gould-Jacobs cyclization, a well-established method for quinolone derivatives:

- Starting material : Ethyl 3-fluoroanthranilate undergoes condensation with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (210–220°C) to form the intermediate enamine.

- Cyclization : Thermal cyclization at 250°C yields 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

- N-Alkylation : Treatment with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base introduces the ethyl group at N1.

Key data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Diphenyl ether, 250°C, 4 h | 68% |

| N-Ethylation | EtBr, K₂CO₃, DMF, 80°C, 12 h | 85% |

Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole Fragment

Cyclization of Acylthiosemicarbazides

The oxadiazole ring is constructed via cyclodehydration of 3,5-dimethoxybenzoyl thiosemicarbazide:

- Intermediate preparation : 3,5-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with thiosemicarbazide in tetrahydrofuran (THF) to yield the acylthiosemicarbazide.

- Oxidative cyclization : Iodobenzene diacetate (IBD) in acetonitrile at 60°C promotes cyclization to form 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine.

Reaction optimization :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| IBD | CH₃CN | 60°C | 92% |

| Hg(OAc)₂ | EtOH | Reflux | 74% |

| I₂/KI | H₂O | 100°C | 68% |

Coupling of Quinolinone and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The C3 position of the quinolinone undergoes substitution with the oxadiazole amine:

- Chlorination : The quinolinone is treated with phosphorus oxychloride (POCl₃) at 110°C to introduce a chloride at C3.

- Amination : Reaction with 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine in dimethylacetamide (DMAc) at 120°C for 24 h yields the final product.

Characterization data :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 2H, quinolinone-H), 6.75 (s, 2H, dimethoxyphenyl-H), 4.21 (q, J = 7.2 Hz, 2H, N-CH₂), 3.87 (s, 6H, OCH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

- HRMS : m/z calcd. for C₂₁H₁₈FN₃O₄ [M+H]⁺: 396.1358; found: 396.1355.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Pd(OAc)₂-mediated coupling between 3-bromo-1-ethyl-6-fluoroquinolin-4(1H)-one and the oxadiazole boronic ester achieves the C–N bond formation:

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclodehydration step, reducing reaction time from 24 h to 30 min with comparable yields (89%).

Challenges and Optimization Considerations

- Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers is mitigated by using IBD as the cyclizing agent.

- Solubility : DMAc enhances reactivity of the quinolinone chloride compared to DMF or THF.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

Q & A

Basic: What is the standard synthetic route for this compound, and what experimental conditions are critical for success?

Methodological Answer:

The synthesis typically involves a multi-step process:

Formation of the oxadiazole ring : Condensation of a substituted hydrazide (e.g., 3,5-dimethoxybenzohydrazide) with a carboxylic acid derivative (e.g., ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) using phosphorus oxychloride (POCl₃) as a cyclizing agent .

Quinoline core modification : Ethyl substitution at the 1-position is introduced via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Critical Conditions :

- Temperature : Maintain 80–100°C during oxadiazole formation to ensure complete cyclization.

- Solvent : Use anhydrous conditions (e.g., dry dichloromethane) to avoid side reactions.

- Purification : Recrystallization from ethanol or methanol improves yield and purity .

Advanced: How can researchers optimize regioselectivity and yield in the oxadiazole ring formation?

Methodological Answer:

- Regioselectivity : Use steric and electronic directing groups. The 3,5-dimethoxyphenyl group enhances electron density at the meta position, favoring cyclization at the 5-position of the oxadiazole .

- Yield Improvement :

- Catalyst Optimization : Replace POCl₃ with PCl₃ or polyphosphoric acid (PPA) for milder conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves yield by 15–20% .

- Stoichiometry : A 1:1.2 molar ratio of hydrazide to carboxylic acid minimizes unreacted starting material .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced: How to resolve contradictions in NMR data due to tautomerism or dynamic effects?

Methodological Answer:

- Variable-Temperature NMR : Conduct experiments at 25°C, 0°C, and –40°C to identify tautomeric forms (e.g., keto-enol equilibria) .

- 2D Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., quinoline vs. oxadiazole protons) .

- Solvent Effects : Compare DMSO-d₆ (stabilizes polar tautomers) vs. CDCl₃ (favors neutral forms) .

Basic: What in vitro biological assays are recommended for initial screening?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity against HL-60 (leukemia) and MCF-7 (breast cancer) cell lines with IC₅₀ calculations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation :

- Replace 3,5-dimethoxyphenyl with halogenated (e.g., 3,5-dichloro) or nitro-substituted aryl groups to assess electronic effects .

- Modify the ethyl group to propyl or isopropyl to study steric impacts on quinoline binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like topoisomerase II or microbial enzymes .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Force Fields : Use AMBER or CHARMM for docking to improve accuracy in binding energy calculations .

- Check Protonation States : Adjust ligand and target ionization states (e.g., at pH 7.4) using software like Schrödinger’s Epik .

- Experimental Controls : Repeat assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate assay conditions .

Advanced: What strategies mitigate off-target effects in mechanistic studies?

Methodological Answer:

- Selective Inhibition : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., topoisomerase II vs. I) .

- Proteomic Profiling : Perform affinity pull-down assays coupled with mass spectrometry to identify unintended protein binders .

- Dose-Response Analysis : Establish a clear EC₅₀/IC₅₀ curve to distinguish primary targets from secondary effects .

Advanced: How to isolate and characterize degradation products for regulatory compliance?

Methodological Answer:

- Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂) .

- LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradants. Compare fragmentation patterns with synthetic standards .

- NMR Isolation : Scale up degradation reactions, purify via preparative HPLC, and assign structures using 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.